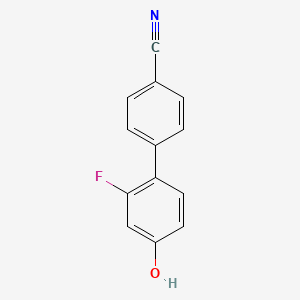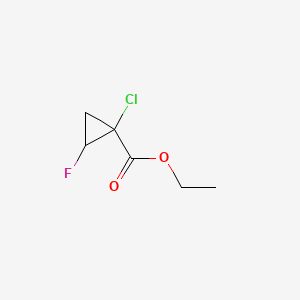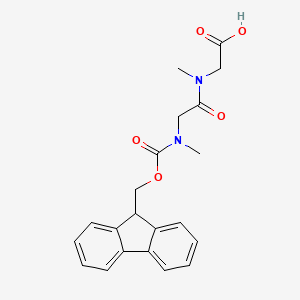![molecular formula C12H4F6O6S4 B6291797 Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate) CAS No. 1620482-22-5](/img/structure/B6291797.png)
Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione (BDTD) is a conductive polymer with a symmetric and planar conjugated structure . It has been intensively studied for the application of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) .
Synthesis Analysis
BDTD can be chemically modified to fine-tune its chemical structure and electron properties . A general methodology has been proposed for the straightforward access to 4,8-functionalized benzo .Molecular Structure Analysis
BDTD has a large and rigid planar conjugated structure, enabling better π-π stacking and good electron delocalization that encourages charge transport . The different molecular configurations and electron cloud distributions of the isomers were studied using theoretical calculations .Chemical Reactions Analysis
The incorporation of a low-band-gap unit into the benzo[1,2-b:4,5-b’]dithiophene unit could potentially result in a red-shifted absorption due to its electron-rich properties . A sulfide oxidation tuning approach in BDTD has been reported for constructing a series of sulfone-based dual acceptor copolymers .Physical And Chemical Properties Analysis
BDTD is a solid with a melting point of 260-265 °C . Its empirical formula is C10H4O2S2 and it has a molecular weight of 220.27 .Scientific Research Applications
Polymer Solar Cells
Benzo[1,2-b:4,5-b’]dithiophene (BDT) plays a very important role in the development of new active layer materials for polymer solar cells (PSCs). The applications of these new polymer materials boost the power conversion efficiency (PCE) of PSCs .
Band Gap and Energy Level Control
BDT-based polymers are used for band gap and energy level control. The correlations of molecular structures of BDT-based polymers with their band gaps and molecular energy levels are being studied .
Organic Field-Effect Transistors (OFETs)
The molecular and packing structures of organic semiconductors, including BDT, play crucial roles in determining their charge carrier mobilities in OFETs .
Semiconducting Properties
Functionalization of BDT with thiacycles is used to tune the packing, molecular orientation, and semiconducting properties .
Photovoltaic Characteristics
The side groups in the copolymers of BDT significantly influence the carrier mobilities and photovoltaic properties of the copolymers .
Non-Fullerene Polymer Solar Cell (PSCs) Application
A novel wide-bandgap conjugated polymer based on BDT as the electron-rich unit was designed for non-fullerene PSCs application .
Mechanism of Action
Target of Action
The primary target of Benzo[1,2-b:4,5-b’]dithiophene-4,8-diyl bis(trifluoromethanesulfonate) (BDT) is in the field of polymer solar cells (PSCs) . BDT plays a very important role in the development of new active layer materials, especially polymeric photovoltaic materials .
Mode of Action
BDT interacts with its targets by contributing to the band gap and energy level control in polymer solar cells . It is also used in the construction of sulfone-based dual acceptor copolymers . The sulfone group in these copolymers can act as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The action of BDT affects the energy conversion efficiency of polymer solar cells. It is involved in the photovoltaic process where light energy is converted into electrical energy . In addition, BDT is used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor copolymers, which are used for highly efficient photocatalytic hydrogen evolution .
Result of Action
The use of BDT-based polymers in polymer solar cells has led to significant improvements in power conversion efficiency (PCE). Recent results indicate that 7-8% PCEs have been achieved by using BDT-based polymers . Moreover, the resulting polymer from a sulfide oxidation tuning approach, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .
Action Environment
The action, efficacy, and stability of BDT are influenced by environmental factors such as light and temperature, which are critical for its applications in polymer solar cells and photocatalytic processes .
Future Directions
BDTD-based small molecules have become a competitive alternative to their polymer counterparts due to the advantages of their defined structure and thus less batch to batch variation . Significant breakthroughs have been achieved in bulk-heterojunction (BHJ)-based organic solar cells (OSCs) with power conversion efficiencies (PCE) of over 17% upon the development of new cores of non-fullerene acceptors and the isomers that are often produced in the synthesis of the cores .
properties
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6O6S4/c13-11(14,15)27(19,20)23-7-5-1-3-25-9(5)8(6-2-4-26-10(6)7)24-28(21,22)12(16,17)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGDNORLDURND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C3=C(C(=C21)OS(=O)(=O)C(F)(F)F)SC=C3)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

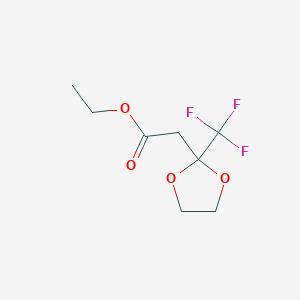
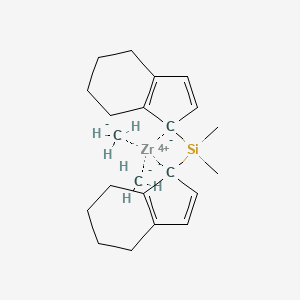
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

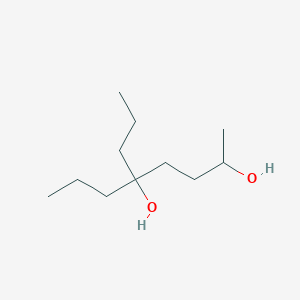

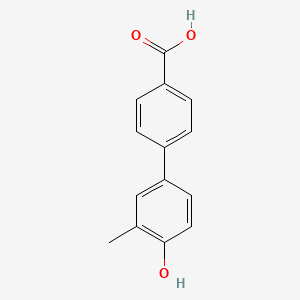
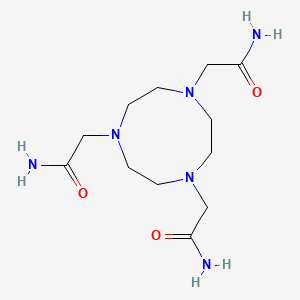
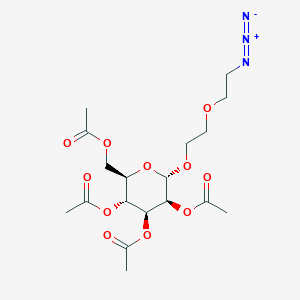
![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
